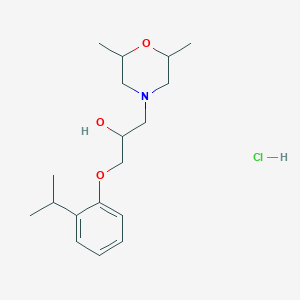

![molecular formula C19H17FN6O2S B2533127 4-(2-((7-(4-氟苯基)-6,7-二氢-5H-咪唑并[2,1-c][1,2,4]三唑-3-基)硫代)乙酰氨基)苯甲酰胺 CAS No. 921788-98-9](/img/structure/B2533127.png)

4-(2-((7-(4-氟苯基)-6,7-二氢-5H-咪唑并[2,1-c][1,2,4]三唑-3-基)硫代)乙酰氨基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

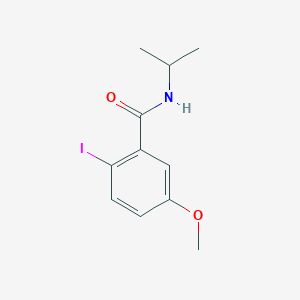

The compound 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzamide is a structurally complex molecule that appears to be related to various imidazole and imidazo[2,1-c][1,2,4]triazole derivatives. These derivatives are known for their biological activities, which include antiproliferative effects and potential antibacterial properties. The presence of a fluorophenyl group suggests potential for enhanced biological activity due to the electron-withdrawing nature of the fluorine atom.

Synthesis Analysis

The synthesis of imidazole derivatives typically involves cyclocondensation reactions or condensation reactions. For example, imidazopyridines can be obtained via cyclocondensation between diaminopyridines and acrylic acids or by condensation between methylimidazopyridines and cyanobenzaldehyde . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that similar synthetic strategies could be employed, possibly involving a thiolation step to introduce the thioacetamido moiety.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring containing nitrogen atoms. The imidazo[2,1-c][1,2,4]triazole moiety of the compound is a fused ring system that combines the features of imidazole and triazole rings. This fusion can potentially confer unique electronic and steric properties to the molecule, which may influence its biological activity. The fluorophenyl group is likely to affect the molecule's electronic distribution, potentially enhancing its binding affinity to biological targets .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions, including nitration, which can be used to introduce additional functional groups or to modify the electronic properties of the molecule . The thioacetamido group in the compound suggests that it could undergo reactions typical of thiols and amides, such as acylation or alkylation, which could be used to further modify the compound or to attach it to other molecules or surfaces.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be influenced by their molecular structure. The presence of a fluorophenyl group can affect the lipophilicity of the molecule, as seen in the case of a 5-lipoxygenase inhibitor, where a decrease in lipophilicity led to improved pharmacokinetic properties . The electronic properties of the imidazo[2,1-c][1,2,4]triazole core, combined with the thioacetamido and benzamide groups, would likely contribute to the compound's solubility, stability, and overall reactivity. These properties are crucial for determining the compound's suitability for biological applications and its potential as a therapeutic agent.

科学研究应用

合成和抗肿瘤活性

一个研究领域专注于合成新型咪唑酰脲衍生物作为 Raf 激酶抑制剂,已显示出对人胃癌细胞系的抗肿瘤活性。这些化合物通过多步骤反应合成,表现出与索拉非尼相当的显着抑制活性,索拉非尼是一种已知的癌症治疗药物 (Y. Zhu, 2015).

抗菌活性

另一项研究探讨了微波辅助合成具有类似化学骨架的新衍生物的抗菌活性。这些化合物对革兰氏阳性和革兰氏阴性菌株均表现出中等的活性,表明它们具有作为抗菌剂的潜力 (N. Darekar et al., 2020).

抗病毒和抗分枝杆菌活性

与 4-(2-((7-(4-氟苯基)-6,7-二氢-5H-咪唑并[2,1-c][1,2,4]三唑-3-基)硫代)乙酰氨基)苯甲酰胺结构相关的化合物已被设计和合成,以发挥其对人鼻病毒的潜在抗病毒活性,展示了一类具有前景的抑制剂 (C. Hamdouchi et al., 1999)。此外,合成的氟化苯并噻唑咪唑化合物已显示出显着的抗分枝杆菌活性,突出了它们在治疗分枝杆菌感染中的潜力 (B. Sathe et al., 2011).

抗炎和镇痛活性

研究还集中在合成 4,5-二芳基-2-(取代硫代)-1H-咪唑及其衍生物的抗关节炎和镇痛活性。这些研究发现,几种类似物的效力高于苯丁酮和吲哚美辛,其中一种化合物作为抗关节炎药物进行临床试验 (T. Sharpe et al., 1985).

抗精神病特性

此外,1,3-二烷基-4-(亚氨基芳甲基)-1H-吡唑-5-醇已被评估其作为抗精神病剂的潜力。这些化合物已显示出抑制大鼠和猴子条件性回避反应,而不会引起肌张力障碍,这是现有抗精神病药物的常见副作用 (L D Wise et al., 1987).

作用机制

Target of Action

The compound contains a 1,2,4-triazole moiety, which is a type of heterocyclic compound. Heterocyclic compounds, including 1,2,4-triazoles, are known to interact with a wide range of biological targets due to their ability to form hydrogen bonds with different targets .

Biochemical Pathways

Without specific information on this compound, it’s difficult to predict the exact biochemical pathways it might affect. Many 1,2,4-triazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For instance, the presence of a fluorophenyl group in this compound could potentially influence its pharmacokinetic properties .

Result of Action

Based on the biological activities associated with 1,2,4-triazoles, it could potentially have a range of effects depending on the target it interacts with .

属性

IUPAC Name |

4-[[2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN6O2S/c20-13-3-7-15(8-4-13)25-9-10-26-18(25)23-24-19(26)29-11-16(27)22-14-5-1-12(2-6-14)17(21)28/h1-8H,9-11H2,(H2,21,28)(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCZWQHNDDYWRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N)N1C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-amino-2-[2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethoxy]-2-oxoethyl]sulfanylpyrimidine-5-carboxylate](/img/structure/B2533051.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2533053.png)

![2-({[(Adamantan-1-yl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2533054.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2533057.png)

![3,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2533060.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2533064.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide](/img/structure/B2533066.png)

![N-(4-butylphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2533067.png)